1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone
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Overview
Description
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-c]pyridine core structure with a methyl group at the 1-position and an ethanone group at the 5-position. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted pyridine, the introduction of a pyrrole ring can be achieved through a series of reactions including halogenation, nucleophilic substitution, and cyclization. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. Research is ongoing to elucidate these mechanisms and understand how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)ethanone can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but differs in the position of the substituents.
1-(1,1-Dimethyl-ethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound has a different substitution pattern and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(1-methylpyrrolo[2,3-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7(13)9-5-8-3-4-12(2)10(8)6-11-9/h3-6H,1-2H3 |
InChI Key |
IJLGHTAAMQGDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C2C(=C1)C=CN2C |
Origin of Product |
United States |
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